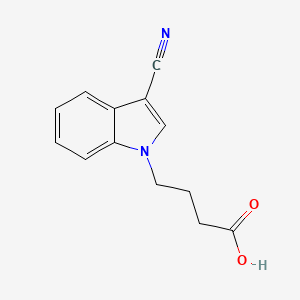silane CAS No. 922528-77-6](/img/structure/B14183806.png)
[4-(4-Methoxyphenyl)but-3-en-1-yn-1-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)but-3-en-1-yn-1-ylsilane: is an organosilicon compound that features a trimethylsilyl group attached to a butenynyl chain, which is further substituted with a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)but-3-en-1-yn-1-ylsilane typically involves the coupling of a trimethylsilyl-protected alkyne with a suitable aryl halide. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as triethylamine or potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the alkyne or alkene moieties, converting them into alkanes or alkenes, respectively.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or lithium aluminum hydride (LiAlH4) for more selective reductions.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Quinones or phenolic derivatives.
Reduction: Saturated hydrocarbons or partially reduced alkenes.
Substitution: Various silyl ethers or other substituted silanes.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand or a precursor in the synthesis of catalysts for various organic transformations.
Materials Science: It is used in the preparation of silicon-based materials with unique electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory and anticancer properties.
Industry:
Polymer Synthesis: It is used in the production of silicon-containing polymers with enhanced thermal and mechanical properties.
Mécanisme D'action
The mechanism by which 4-(4-Methoxyphenyl)but-3-en-1-yn-1-ylsilane exerts its effects depends on the specific application. In catalysis, the trimethylsilyl group can stabilize reactive intermediates, facilitating various organic reactions. In biological systems, the methoxyphenyl group may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
[4-(4-Methoxyphenyl)but-3-en-2-one]: This compound shares the methoxyphenyl and butenyl groups but lacks the trimethylsilyl group, resulting in different reactivity and applications.
[4-(4-Methylphenyl)but-3-en-2-one]: Similar structure but with a methyl group instead of a methoxy group, leading to variations in electronic properties and reactivity.
Uniqueness: The presence of the trimethylsilyl group in 4-(4-Methoxyphenyl)but-3-en-1-yn-1-ylsilane imparts unique stability and reactivity, making it a valuable intermediate in organic synthesis and materials science.
Propriétés
Numéro CAS |
922528-77-6 |
|---|---|
Formule moléculaire |
C14H18OSi |
Poids moléculaire |
230.38 g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)but-3-en-1-ynyl-trimethylsilane |
InChI |
InChI=1S/C14H18OSi/c1-15-14-10-8-13(9-11-14)7-5-6-12-16(2,3)4/h5,7-11H,1-4H3 |
Clé InChI |
NPYUFQAZCBPYHZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
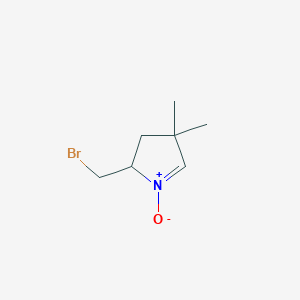
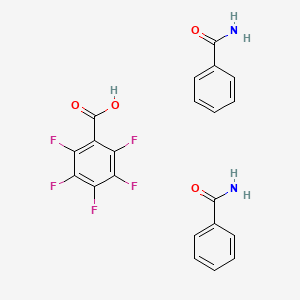
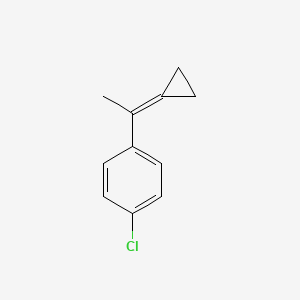
![3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B14183781.png)
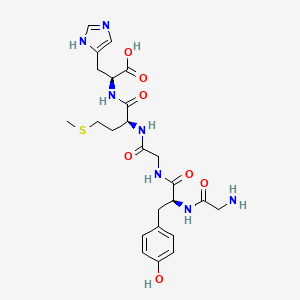

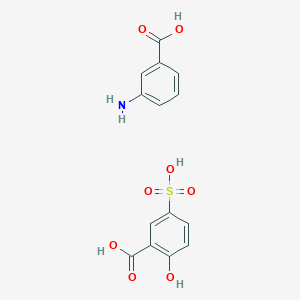
![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)
![(S)-N-(7-Chloro-2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-sulfamide](/img/structure/B14183800.png)

